AT-130

Description

Propriétés

IUPAC Name |

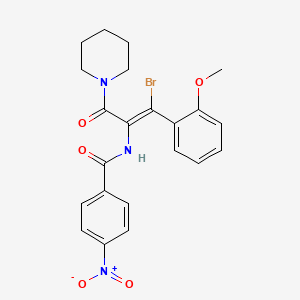

N-[(E)-1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O5/c1-31-18-8-4-3-7-17(18)19(23)20(22(28)25-13-5-2-6-14-25)24-21(27)15-9-11-16(12-10-15)26(29)30/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,27)/b20-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIUTYABZMBBME-FMQUCBEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C(=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AMT-130 for Huntington's Disease: A Technical Overview of its Mechanism of Action and Clinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. It is caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). AMT-130, an investigational gene therapy developed by uniQure, represents a promising therapeutic strategy aimed at modifying the course of this devastating disease. This technical guide provides an in-depth analysis of AMT-130's mechanism of action, supported by a summary of key preclinical and clinical data, detailed experimental protocols, and visual representations of its biological and procedural pathways.

Core Mechanism of Action: RNA Interference-Mediated Gene Silencing

AMT-130 is a one-time administered gene therapy designed to non-selectively lower the production of both the huntingtin (HTT) and mutant huntingtin (mHTT) proteins in the brain.[1] The therapeutic is composed of two primary components:

-

AAV5 Vector: A non-disease-causing adeno-associated virus serotype 5 vector that serves as the delivery vehicle. The AAV5 vector is particularly effective at targeting neuronal tissues.[2]

-

Artificial microRNA (miRNA): An artificial microRNA specifically designed to silence the huntingtin gene, leveraging uniQure's proprietary miQURE™ silencing technology.

The mechanism of action unfolds through the following steps:

-

Delivery and Transduction: AMT-130 is administered directly into the striatum (caudate and putamen), the brain region most affected by Huntington's disease, via a neurosurgical procedure.[3] The AAV5 vector binds to neuron cell-surface receptors and is internalized.[2]

-

Nuclear Translocation and Uncoating: The viral vector is transported into the nucleus of the neuron, where it degrades, releasing the miHTT transgene.[2]

-

Transcription and Processing: The miHTT transgene is expressed and processed by the cell's endogenous RNA interference machinery. This involves the creation of a hairpin-structured precursor of the microRNA.[2]

-

Cytoplasmic Transport and Maturation: The precursor miHTT is transported to the cytoplasm and further processed into its final, mature form.[2]

-

RISC Formation and mRNA Targeting: The mature miHTT binds to the HTT messenger RNA (mRNA). This RNA duplex is then recognized by the RNA-induced silencing complex (RISC).[2]

-

mRNA Cleavage and Reduced Protein Expression: The RISC complex cleaves the HTT mRNA, leading to its degradation and thereby suppressing the translation of both huntingtin and mutant huntingtin proteins.[2]

This non-selective knockdown of the huntingtin gene aims to inhibit the production of the toxic mHTT protein and its exon-1 isoform.

Quantitative Data from Clinical and Preclinical Studies

Preclinical Data

Preclinical studies in transgenic HD animal models demonstrated that AMT-130 was safe and well-tolerated following intra-striatal administration.[4] These studies showed that a 25%-75% reduction in mHTT in the brains of these models led to improvements in neuropathology, motor function, and survival.[4] Bioanalytical modeling was used to extrapolate the human equivalent dose (HED) required to achieve a 75% lowering of mHTT in the striatum and 50% in the frontal cortex, which was determined to be 6x10¹³ AMT-130 genome copies per brain in a single administration.[4] Further preclinical data from a transgenic pig model, which has similarities to the human brain, supported the advancement of AMT-130 into clinical trials.[5]

Clinical Trial Data (Phase I/II)

The Phase I/II clinical trial of AMT-130 enrolled patients with early manifest Huntington's disease. The study evaluated a low dose and a high dose of AMT-130 against an imitation (sham) surgery control group.

Table 1: Key Efficacy Outcomes at 36 Months (High-Dose Group vs. External Control)

| Metric | Measurement | Result | Statistical Significance |

| Primary Endpoint | Composite Unified Huntington's Disease Rating Scale (cUHDRS) | 75% slowing of disease progression | p=0.003 |

| Key Secondary Endpoint | Total Functional Capacity (TFC) | 60% slowing of disease progression | p=0.033 |

| Other Endpoints | Symbol Digit Modalities Test (SDMT) | 88% slower decline in processing speed | Not Stated |

| Stroop Word Reading Test (SWRT) | 113% slower decline in word recognition and processing | Not Stated | |

| Total Motor Score (TMS) | 59% slower decline in motor abilities | Positive trend, not statistically confirmed |

Data is based on a comparison to a propensity score-matched external control group.[1]

Table 2: Safety and Tolerability

| Finding | Details |

| Overall Profile | Generally well-tolerated with a manageable safety profile at both doses. |

| Common Adverse Events | Most common adverse events were related to the administration procedure and all resolved. These included headache and pain associated with the procedure.[6] |

| Serious Adverse Events | No new drug-related serious adverse events were observed since December 2022 as of the June 30, 2025 data cutoff. |

Experimental Protocols

Phase I/II Clinical Trial Design

The first-in-human Phase I/II study of AMT-130 was a multicenter, randomized, double-blind, sham-controlled trial designed to establish safety and proof-of-concept.[7][8]

-

Participants: The U.S. study enrolled 26 patients with early manifest Huntington's disease.

-

Randomization: Patients were randomized to receive either a low dose of AMT-130, a high dose of AMT-130, or an imitation (sham) surgery.

-

Study Periods: The trial consists of a blinded 12-month core study period, followed by an unblinded long-term follow-up of treated patients for five years.

-

Cohorts: The study has enrolled multiple cohorts, including those to evaluate both low and high doses, a cohort exploring both doses in combination with immunosuppression, and a fourth cohort to evaluate the high dose in patients with lower striatal volumes.[7]

Administration Protocol

AMT-130 is administered as a single, one-time treatment.

-

Procedure: The administration is performed via MRI-guided, convection-enhanced stereotactic neurosurgical delivery.[8]

-

Target: The gene therapy is delivered directly into the striatum, specifically the caudate and putamen.[3]

-

Surgical Details: This involves the drilling of two to six small holes in the skull to allow for the placement of a micro-catheter for administration.

-

Anesthesia: The procedure is conducted under general anesthesia.

Regulatory Status and Future Outlook

AMT-130 has received several key designations from the U.S. Food and Drug Administration (FDA), including Orphan Drug, Fast Track, Regenerative Medicine Advanced Therapy (RMAT), and Breakthrough Therapy designations. While promising 36-month data were announced in September 2025, uniQure reported in November 2025 that the FDA indicated the current Phase I/II data with an external control may not be sufficient to support a Biologics License Application (BLA) for accelerated approval.[9] The company is currently in discussions with the FDA to determine the path forward.[9]

Conclusion

AMT-130's mechanism of action, centered on AAV-mediated delivery of a huntingtin-silencing microRNA, represents a significant advancement in the potential treatment of Huntington's disease. The therapy has demonstrated a manageable safety profile and promising efficacy signals in its Phase I/II clinical trial, notably a significant slowing of disease progression in the high-dose group. Despite recent regulatory hurdles, the data from the AMT-130 program provide a strong rationale for the continued development of gene therapies for neurodegenerative disorders. Further investigation and collaboration with regulatory agencies will be crucial in determining the future of this potentially disease-modifying therapy.

References

- 1. Recent results for AMT-130: a step towards treatments that could slow Huntington’s disease – European Huntington Association [eurohuntington.org]

- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 3. Huntington’s disease: new gene therapy explained | The BMJ [bmj.com]

- 4. neurology.org [neurology.org]

- 5. uniQure Presents New Preclinical Data On AMT-130 In Huntington’s Disease At CHDI’s 12th Annual Huntington’s Disease Therapeutics Conference - BioSpace [biospace.com]

- 6. medcitynews.com [medcitynews.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 9. fiercebiotech.com [fiercebiotech.com]

preclinical data on AMT-130 efficacy

An In-depth Technical Guide to the Preclinical Efficacy of AMT-130

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of AMT-130, a gene therapy candidate for Huntington's disease (HD). The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

Introduction to AMT-130

AMT-130 is an investigational gene therapy that utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a specially designed microRNA (miRNA) targeting the human huntingtin (HTT) gene. The primary therapeutic goal is to suppress the production of the mutant huntingtin protein (mHTT), which is the root cause of Huntington's disease, by non-selectively lowering both mutant and normal huntingtin protein levels.[1] The therapy is designed for a one-time, direct administration to the brain, specifically targeting the striatum (caudate and putamen), regions significantly affected by HD.[2]

Mechanism of Action

AMT-130 employs an RNA interference (RNAi) mechanism to inhibit HTT protein production. The AAV5 vector delivers a DNA cassette that codes for the engineered miRNA (miHTT) into neuronal cells.[3] Once expressed, this miHTT is processed by the cell's endogenous RNAi machinery and binds to the messenger RNA (mRNA) of the huntingtin gene. This binding leads to the cleavage and subsequent degradation of the HTT mRNA, thereby reducing the translation of the huntingtin protein.[3]

Quantitative Preclinical Efficacy Data

AMT-130 has been evaluated in several preclinical models, including human patient-derived cells, mouse models, and large animal models like minipigs and non-human primates. The data consistently demonstrate a significant and durable reduction of the huntingtin protein.

Table 1: Huntingtin Protein Reduction in In Vitro and Rodent Models

| Model System | Brain Region/Cell Type | Dose | Timepoint | HTT Reduction (%) | Citation(s) |

| Patient-Derived Neuronal Cells | - | Single Dose | - | 68% (mHTT) | [4],[5] |

| Humanized Mouse Model | Striatum | High Dose | 7 Months | Up to 92% | [4] |

| Humanized Mouse Model | Cortex | High Dose | 7 Months | Up to 64% | [4] |

Table 2: Huntingtin Protein Reduction in Large Animal Models

| Model System | Brain Region | Timepoint | mHTT Reduction (%) | Citation(s) |

| Transgenic HD Minipig | Putamen | 12 Months | 85% | [5] |

| Transgenic HD Minipig | Caudate | 12 Months | 80% | [5] |

| Transgenic HD Minipig | Amygdala | 12 Months | 78% | [5] |

| Transgenic HD Minipig | Thalamus | 12 Months | 56% | [5],[2] |

| Transgenic HD Minipig | Cerebral Cortex | 12 Months | 44% | [5],[2] |

| Transgenic HD Minipig | Cerebrospinal Fluid (CSF) | 24 Months | Up to 30% | [2] |

Table 3: Neuropathological and Functional Outcomes in Mouse Models

| Outcome Measure | Model | Result | Citation(s) |

| Striatal Volume | Humanized Mouse Model | Dose-dependent increase, preventing atrophy. | [4] |

| Hippocampal Volume | Humanized Mouse Model | Significant prevention of volume loss at high dose. | [2] |

| Corpus Callosum Volume | Humanized Mouse Model | No significant impact on atrophy. | [4] |

| Cognitive Function | Humanized Mouse Model | Dose-dependent restoration of preference for a known object in a novel location. | [4] |

| Survival and Motor Function | HD Mouse Models | Improvement observed with 25-75% mHTT lowering. | [6] |

Experimental Protocols

The preclinical evaluation of AMT-130 involved a series of well-defined studies to assess its safety, biodistribution, and efficacy.

Animal Models

-

Humanized Mouse Model: These mice are genetically engineered to express the human huntingtin gene, providing a relevant model to study the effects of a human-specific therapy.[4]

-

Transgenic HD Minipig: This large animal model is crucial for assessing biodistribution and efficacy in a brain size and structure more comparable to humans. The model expresses a fragment of the mutant human HTT gene.[5][7][8]

-

Non-Human Primates (NHPs) and Rats: These models were primarily used for Good Laboratory Practice (GLP) toxicology and safety studies, as well as to evaluate the biodistribution of the AAV5 vector.[5][9][10]

Administration Protocol

The administration protocol was designed to be clinically translatable.

-

Procedure: A single administration of AMT-130 was delivered directly into the striatum (caudate and putamen).[2]

-

Technique: MRI-guided convection-enhanced delivery (CED) was used to maximize the distribution of the vector within the target brain regions.[2][5] This neurosurgical procedure is standard for direct-to-brain infusions.

Efficacy and Safety Assessment

-

Biodistribution Analysis: Vector DNA and miHTT transgene expression were measured in various brain regions to confirm the spread of the therapy from the injection site.[5]

-

HTT Protein Quantification: Levels of mHTT and total HTT were measured in brain tissue homogenates and cerebrospinal fluid (CSF) using techniques such as immunoassays.[5][7]

-

Neuropathology: Brain tissue was examined for signs of toxicity, inflammation, and changes in neuronal health. Volumetric MRI was used to assess atrophy in key brain regions.[4][6]

-

Functional Assessment: In mouse models, motor coordination was evaluated using the rotarod test, and cognitive function was assessed through behavioral tests like the novel object recognition task.[4]

-

Safety Studies: Comprehensive GLP toxicology studies were conducted in rats and non-human primates to establish a safety profile for AMT-130, which showed the treatment was well-tolerated.[5][6]

Summary and Conclusion

The preclinical data for AMT-130 provide a strong foundation for its clinical development. Studies across multiple relevant animal models have consistently demonstrated that a one-time, direct-to-brain administration of AMT-130 leads to widespread and sustained lowering of the huntingtin protein in key brain regions affected by Huntington's disease. This target engagement was associated with positive downstream effects, including the prevention of brain atrophy and improvements in functional outcomes in animal models. The safety profile established in these studies has supported the progression of AMT-130 into human clinical trials.[11][12]

References

- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 4. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 5. uniQure Announces Publications of Preclinical Data for [globenewswire.com]

- 6. neurology.org [neurology.org]

- 7. Minipig Study Tests Gene Therapy for Huntington's Disease | Technology Networks [technologynetworks.com]

- 8. uniQure Presents New Preclinical Data On AMT-130 In Huntington’s Disease At CHDI’s 12th Annual Huntington’s Disease Therapeutics Conference - BioSpace [biospace.com]

- 9. Huntington’s disease breakthrough: the animal research behind the gene therapy :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 10. Good news from uniQure: gene therapy trial on track, and promising data in animals – HDBuzz [en.hdbuzz.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. huntingtonstudygroup.org [huntingtonstudygroup.org]

The Development of AMT-130: A Gene Therapy for Huntington's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a polyglutamine expansion. AMT-130 is an investigational gene therapy developed by uniQure, designed to slow the progression of HD by targeting the root cause of the disease. This technical guide provides a comprehensive overview of the discovery and development of AMT-130, with a focus on its mechanism of action, preclinical evaluation, and clinical trial results.

Mechanism of Action: The miQURE™ Platform

AMT-130 utilizes uniQure's proprietary miQURE™ gene silencing platform. This technology employs an adeno-associated virus serotype 5 (AAV5) vector to deliver an artificial microRNA (miRNA) that is specifically designed to target and degrade the messenger RNA (mRNA) of the huntingtin gene. This process, known as RNA interference, leads to a reduction in the production of both the wild-type and the mutant huntingtin proteins. The non-selective knockdown of both forms of the huntingtin protein is a key feature of AMT-130's therapeutic strategy.

The AAV5 vector was chosen for its neurotropic properties and has been shown to effectively transduce cells in the brain.[1] The artificial miRNA is designed for efficient processing by the endogenous RNAi machinery, leading to potent and sustained silencing of the target gene.[1]

Preclinical Development

The efficacy and safety of AMT-130 were evaluated in various preclinical models of Huntington's disease, including humanized mouse models and a transgenic minipig model.

Animal Models and Efficacy Studies

In a humanized mouse model of HD, a single administration of AMT-130 resulted in a dose-dependent and sustained reduction of mHTT in the brain.[2] This reduction in mHTT was associated with an improvement in motor function and a delay in the progression of the disease phenotype.[2]

A study in a transgenic minipig model of HD, which has a brain size and complexity more similar to humans, also demonstrated a significant, dose-dependent reduction in mHTT levels in the brain following a single administration of AMT-130.[3]

Experimental Protocols: Preclinical

-

AAV5-miHTT Vector Construction: The AAV5 vector carrying the artificial microRNA targeting the human HTT gene (AAV5-miHTT) was constructed using standard molecular biology techniques. The specific sequence of the artificial microRNA and the promoter driving its expression are proprietary to uniQure.

-

Animal Models:

-

Humanized Mouse Model: Mice carrying a human HTT gene with a pathogenic CAG repeat expansion were used to assess the in vivo efficacy of AMT-130.[2]

-

Transgenic Minipig Model: A transgenic minipig model of HD was utilized for its anatomical and physiological similarities to the human brain, allowing for a more translationally relevant assessment of vector distribution and efficacy.[3]

-

-

Stereotactic Neurosurgical Delivery: In both animal models, AMT-130 was administered directly to the striatum (caudate and putamen) via stereotactic neurosurgery. This technique allows for precise delivery of the gene therapy to the brain regions most affected in HD.

-

Behavioral Assessments: A battery of behavioral tests was used to assess motor and cognitive function in the animal models, including tests for motor coordination, balance, and cognitive performance.

-

Neuropathological Analysis: Post-mortem brain tissue was analyzed to assess the distribution of the AAV5 vector, the extent of mHTT lowering, and the impact on neuropathological markers of HD.

Clinical Development: Phase I/II Trials

AMT-130 is currently being evaluated in two Phase I/II clinical trials: a randomized, sham-controlled study in the United States (NCT04120493) and an open-label study in Europe (NCT05243017).[4]

Study Design

The U.S. study is a randomized, double-blind, sham-controlled trial designed to assess the safety and efficacy of a single administration of AMT-130 in adults with early manifest Huntington's disease.[4] Participants were randomized to receive either a low dose or a high dose of AMT-130, or a sham surgery.[4] The European study is an open-label trial evaluating the same doses of AMT-130.

Patient Population

The trials enrolled adult patients with a confirmed diagnosis of early manifest Huntington's disease. Key inclusion criteria included a specific range of scores on the Unified Huntington's Disease Rating Scale (UHDRS) Total Functional Capacity (TFC) scale and a defined number of CAG repeats in the HTT gene.[2]

Administration

AMT-130 is administered as a one-time treatment via MRI-guided stereotactic neurosurgery directly into the striatum (caudate and putamen). This procedure involves drilling small holes in the skull to allow for the precise infusion of the gene therapy.

Experimental Protocols: Clinical

-

MRI-Guided Stereotactic Neurosurgery: The administration of AMT-130 is performed under general anesthesia. MRI is used to guide the placement of a catheter into the striatum for the infusion of the gene therapy. The use of real-time or near-real-time imaging allows for precise targeting and monitoring of the infusion.[5][6]

-

Mutant Huntingtin (mHTT) Quantification: Levels of mHTT in the cerebrospinal fluid (CSF) are measured using highly sensitive immunoassays such as Single Molecule Counting (SMC), Meso Scale Discovery (MSD), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Neurofilament Light Chain (NfL) Quantification: NfL, a biomarker of neuro-axonal damage, is measured in the CSF and blood using the Simoa (Single Molecule Array) platform.

Clinical Trial Results

Efficacy

As of the latest data cutoff, the high-dose group in the U.S. Phase I/II trial has shown a statistically significant slowing of disease progression at 36 months compared to a propensity score-matched external control group.

Table 1: Key Efficacy Endpoints at 36 Months (High-Dose Group vs. External Control)

| Endpoint | Mean Change from Baseline (AMT-130) | Mean Change from Baseline (Control) | Slowing of Progression | p-value |

| cUHDRS | -0.38 | -1.52 | 75% | 0.003 |

| TFC | -0.36 | -0.88 | 60% | 0.033 |

| TMS | 2.01 | 4.88 | 59% | 0.174 |

| SDMT | -0.44 | -3.73 | 88% | 0.057 |

| SWRT | 0.88 | -6.98 | 113% | N/A |

Data from uniQure press release, September 2025.

Biomarkers

In the high-dose group, cerebrospinal fluid neurofilament light (CSF NfL) levels showed a mean decrease of 8.2% from baseline at 36 months, suggesting a reduction in neurodegeneration.[7] Changes in CSF mHTT levels have been more variable and are considered less representative of the therapeutic effect in the targeted brain regions.[8]

Table 2: Biomarker Changes from Baseline

| Biomarker | Timepoint | Low-Dose Group | High-Dose Group |

| CSF NfL | 30 months | -6.6% | N/A |

| CSF NfL | 18 months | N/A | Favorable trend vs. natural history |

| CSF NfL | 36 months | N/A | -8.2% |

Data from uniQure press releases, December 2023 and September 2025.[7][8]

Safety

AMT-130 has been generally well-tolerated at both low and high doses. The most common adverse events were related to the surgical procedure and have been transient.

Conclusion

AMT-130 represents a promising one-time gene therapy for Huntington's disease with the potential to slow disease progression. The use of the miQURE™ platform to non-selectively lower huntingtin protein levels is a novel therapeutic approach. Preclinical studies have demonstrated proof-of-concept, and the ongoing Phase I/II clinical trials have shown encouraging efficacy and safety data, particularly in the high-dose group. Further long-term follow-up and additional clinical studies will be crucial to fully elucidate the therapeutic potential of AMT-130 for patients with this devastating neurodegenerative disease.

References

- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. aadcnews.com [aadcnews.com]

- 6. MR-Guidance of Gene Therapy for Brain Diseases: Moving From Palliative Treatment to Cures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cgtlive.com [cgtlive.com]

- 8. hdsa.org [hdsa.org]

AMT-130: A Technical Overview of its Mechanism and Impact on Huntingtin Protein Aggregation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMT-130, a promising gene therapy for Huntington's Disease (HD). We will delve into its core mechanism of action, summarize key preclinical and clinical data on its effect on huntingtin protein levels, and provide detailed experimental protocols for the pivotal studies cited.

Introduction to Huntington's Disease and the Therapeutic Rationale for AMT-130

Huntington's Disease is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, primarily in the striatum and cortex. The disease is caused by an expansion of a CAG trinucleotide repeat in the first exon of the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with an abnormally long polyglutamine tract. This mutant protein is prone to misfolding and aggregation, forming intracellular inclusions that are a hallmark of HD pathology and are believed to contribute to neuronal dysfunction and death.

AMT-130 is a gene therapy designed to suppress the production of both wild-type and mutant huntingtin protein. It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a DNA cassette encoding an artificial microRNA (miRNA) specifically targeting HTT mRNA.[1][2][3] The non-selective knockdown of both forms of the huntingtin protein is the therapeutic strategy employed.[2]

Mechanism of Action

The mechanism of AMT-130 involves the delivery of a synthetic microRNA (miRNA) to target cells in the brain, leading to the degradation of huntingtin mRNA and a subsequent reduction in the production of the huntingtin protein.

Quantitative Data on Huntingtin Protein Reduction

Preclinical Studies

Preclinical investigations in various animal models have demonstrated the dose-dependent efficacy of AMT-130 in reducing mHTT levels.

| Animal Model | Brain Region | Dose | Time Point | mHTT Reduction (%) | Reference |

| Humanized Mouse Model | Striatum | High Dose | 7 months | Up to 92% | [4] |

| Cortex | High Dose | 7 months | Up to 64% | [4] | |

| Minipig Model | Striatum | 1.2E+13 gc/animal | 12 months | 30% to >75% | [5] |

| CSF | 1.2E+13 gc/animal | 6-12 months | 25% to 30% | [6] |

Clinical Trials (Phase I/II - NCT04120493)

The ongoing Phase I/II clinical trials are assessing the safety and efficacy of AMT-130 in patients with early manifest Huntington's Disease.

| Cohort | Analyte | Time Point | Mean Reduction (%) | Range | Reference |

| Low-Dose | CSF mHTT | 12 months | 53.8% | -77% to -41% | [1][7] |

| High-Dose | CSF NfL | 36 months | 8.2% (vs. controls) | - | [8] |

Experimental Protocols

AMT-130 Vector Production

The AMT-130 vector is a recombinant adeno-associated virus serotype 5 (AAV5) produced using a baculovirus-based manufacturing platform.[9] The vector carries a DNA cassette that encodes an artificial microRNA designed to target human HTT mRNA.[9]

Animal Studies

-

Humanized Mouse Model (Hu128/21): These mice express a full-length human HTT gene with an expanded CAG repeat. AMT-130 was administered via a single intrastriatal injection.[10]

-

Minipig Model (Libechov Transgenic): This large animal model was utilized to assess biodistribution and long-term efficacy. AMT-130 was administered bilaterally into the caudate and putamen.[1]

Clinical Trial Protocol (NCT04120493)

A Phase I/II, multicenter, randomized, double-blind, sham-controlled study to evaluate the safety and proof-of-concept of AMT-130 in adults with early manifest Huntington's Disease.[11][12]

-

Patient Population: Adults aged 25-65 with a confirmed diagnosis of early manifest HD (Unified Huntington's Disease Rating Scale [UHDRS] Total Functional Capacity [TFC] score of 9-13) and a HTT gene expansion of ≥40 CAG repeats.[13][14]

-

Administration: A single, MRI-guided, convection-enhanced stereotactic neurosurgical delivery of AMT-130 directly into the striatum (caudate and putamen).

-

Dosing: The trial includes a low-dose (6 x 1012 vector genomes) and a high-dose (6 x 1013 vector genomes) cohort.[6]

-

Primary Outcome: Safety and tolerability.

-

Exploratory Efficacy Measures:

-

Composite Unified Huntington's Disease Rating Scale (cUHDRS): A composite score combining measures of motor function (Total Motor Score), cognitive function (Symbol Digit Modalities Test, Stroop Word Reading), and functional capacity (Total Functional Capacity).[8][15]

-

Quantification of mHTT in Cerebrospinal Fluid (CSF): Ultrasensitive single-molecule counting (SMC) immunoassay is used to measure mHTT levels in CSF samples.[16][17][18]

-

Neurofilament Light Chain (NfL) in CSF: A biomarker of neuronal damage.

-

References

- 1. mdsabstracts.org [mdsabstracts.org]

- 2. AAV5-miHTT Gene Therapy Demonstrates Sustained Huntingtin Lowering and Functional Improvement in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AAV5-miHTT Gene Therapy Demonstrates Broad Distribution and Strong Human Mutant Huntingtin Lowering in a Huntington's Disease Minipig Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. [PDF] AAV5-miHTT Gene Therapy Demonstrates Broad Distribution and Strong Human Mutant Huntingtin Lowering in a Huntington’s Disease Minipig Model | Semantic Scholar [semanticscholar.org]

- 6. hdsa.org [hdsa.org]

- 7. Gene Therapy for Huntington Disease Was Safe and Decreased Biomarkers in Clinical Trial - - Practical Neurology [practicalneurology.com]

- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 9. L5 Pre-clinical evaluation of aav5-mihtt gene therapy of huntington’s disease in rodents | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 10. Design, Characterization, and Lead Selection of Therapeutic miRNAs Targeting Huntingtin for Development of Gene Therapy for Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Proof-of-Concept Study with AMT-130 in Adults with Early Manifest Huntington’s Disease | Memory and Aging Center [memory.ucsf.edu]

- 13. Treatment Study for Adults with Early Manifest Huntington Disease | Rush [rush.edu]

- 14. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]

- 15. neurology.org [neurology.org]

- 16. Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington's disease patients. | Semantic Scholar [semanticscholar.org]

initial safety and tolerability findings for AMT-130

An In-depth Technical Guide to the Initial Safety and Tolerability Findings for AMT-130

Introduction

AMT-130 is an investigational gene therapy developed by uniQure for the treatment of Huntington's disease (HD), a fatal, inherited neurodegenerative disorder.[1][2] The therapy is designed as a one-time treatment administered directly to the brain.[1][2][3] It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a microRNA (miRNA) designed to silence the huntingtin (HTT) gene.[4] This approach aims to lower the production of the huntingtin protein, including its mutated form (mHTT), which is the underlying cause of Huntington's disease.[1][3] This document provides a detailed overview of the initial safety, tolerability, and exploratory efficacy findings from the pivotal Phase I/II clinical trials of AMT-130.

Safety and Tolerability Profile

Across the Phase I/II clinical studies, AMT-130 has demonstrated a manageable safety profile and has been generally well-tolerated at both low and high doses.[5][6][7] As of the data cutoff of June 30, 2025, no new serious adverse events related to the drug have been reported since December 2022.[5][7]

The most frequently observed adverse events were associated with the neurosurgical administration procedure.[3][5][7] Importantly, all of these procedure-related adverse events have resolved.[3][5][7]

| Category | Finding | Citation |

| Overall Assessment | Generally well-tolerated with a manageable safety profile at both low and high doses. | [5][6] |

| Serious Adverse Events | No new drug-related serious adverse events have been observed since December 2022. | [5][6] |

| Common Adverse Events | The most common adverse events were related to the surgical administration procedure, all of which resolved. | [3][5] |

Clinical Efficacy Data (Exploratory Endpoints)

The pivotal Phase I/II study met its primary endpoint, with the high-dose group of AMT-130 showing a statistically significant slowing of disease progression compared to a propensity score-matched external control group derived from the Enroll-HD natural history dataset.[5][7] The findings below are based on 36 months of follow-up data.

Table 1: Key Efficacy Outcomes at 36 Months (High-Dose Group vs. External Control)

| Endpoint | Measure | AMT-130 High-Dose Group (Mean Change from Baseline) | External Control Group (Mean Change from Baseline) | Slowing of Disease Progression | P-value | Citations |

| Primary Endpoint | Composite Unified Huntington's Disease Rating Scale (cUHDRS) | -0.38 | -1.52 | 75% | p=0.003 | [5] |

| Key Secondary Endpoint | Total Functional Capacity (TFC) | -0.36 | -0.88 | 60% | p=0.033 | [5][6] |

| Cognitive Function | Symbol Digit Modalities Test (SDMT) | -0.44 | -3.73 | 88% | p=0.052 | [1][6] |

| Cognitive Function | Stroop Word Reading Test (SWRT) | Not specified | Not specified | 113% | N/A | [1][3] |

| Biomarker | Cerebrospinal Fluid Neurofilament Light Chain (CSF NfL) | -8.2% (decrease from baseline) | Not applicable | Favorable Trend | N/A | [6] |

Experimental Protocols

Phase I/II Clinical Trial Design

The evaluation of AMT-130 is being conducted through two multi-center, dose-escalating Phase I/II clinical studies in the U.S. and Europe.

-

Study Design: The U.S. study is a Phase I/II, randomized, double-blind, imitation (sham) surgery-controlled trial.[8][9][10] It consists of a 12-month blinded core study period, followed by an unblinded long-term follow-up for five years.[9]

-

Patient Population: The trials enrolled patients with early-manifest Huntington's disease.[9] In the U.S. study, a total of 26 patients were enrolled in the initial cohorts.

-

Dosing and Randomization: Participants were randomized into cohorts receiving either a low dose (6x10¹² vector genomes) or a high dose (6x10¹³ vector genomes) of AMT-130, or a sham surgery.[11]

-

Low-Dose Cohort: 6 patients treated, 4 control.

-

High-Dose Cohort: 10 patients treated, 6 control.

-

-

Intervention: Patients in the treatment arms received a single administration of AMT-130.[1] The therapy was delivered directly into the striatum (specifically the caudate and putamen nuclei) via an MRI-guided, convection-enhanced stereotactic neurosurgical procedure.[2]

-

Control: Patients in the control group underwent an imitation surgery where superficial holes were drilled into the skull, but no infusion was administered.

-

Primary Outcome Measures: The primary objective was to assess the safety and tolerability of AMT-130.[10] An exploratory primary efficacy endpoint was the change from baseline in the composite Unified Huntington's Disease Rating Scale (cUHDRS).[5]

-

Key Secondary and Exploratory Measures: These included Total Functional Capacity (TFC), Total Motor Score (TMS), Symbol Digit Modalities Test (SDMT), and levels of neurofilament light chain (NfL) in the cerebrospinal fluid (CSF) as a biomarker for neuronal damage.[5][6][10]

Mandatory Visualization

Mechanism of Action of AMT-130

The therapeutic goal of AMT-130 is to inhibit the production of the huntingtin protein (HTT). This is achieved by delivering a specially designed microRNA that targets the HTT messenger RNA (mRNA) for degradation, thereby reducing the synthesis of both the normal and the mutant huntingtin proteins.[4]

Caption: AMT-130 Mechanism of Action via RNA interference.

Phase I/II Clinical Trial Workflow

The clinical trial follows a structured workflow from patient enrollment to long-term follow-up to rigorously assess the safety and efficacy of the treatment.

Caption: Workflow of the randomized, controlled Phase I/II trial of AMT-130.

References

- 1. Recent results for AMT-130: a step towards treatments that could slow Huntington’s disease – European Huntington Association [eurohuntington.org]

- 2. Huntington’s disease: new gene therapy explained | The BMJ [bmj.com]

- 3. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington’s in Landmark Trial – HDBuzz [en.hdbuzz.net]

- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 5. uniQure Announces Positive Topline Results from Pivotal [globenewswire.com]

- 6. cgtlive.com [cgtlive.com]

- 7. uniqure.gcs-web.com [uniqure.gcs-web.com]

- 8. Proof-of-Concept Study with AMT-130 in Adults with Early Manifest Huntington’s Disease | Memory and Aging Center [memory.ucsf.edu]

- 9. uniQure Announces Positive Recommendation from Data Safety Monitoring Board of Phase I/II Clinical Trial of AMT-130 for the Treatment of Huntington’s Disease | uniqure BV [uniqure.gcs-web.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

An In-depth Technical Guide to Exploratory Biomarkers for AMT-130 Response in Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory biomarkers being utilized to assess the therapeutic response to AMT-130, a gene therapy under investigation for Huntington's Disease (HD). This document details the quantitative data from clinical trials, the experimental protocols for biomarker measurement, and the underlying biological pathways.

Introduction to AMT-130 and the Need for Exploratory Biomarkers

Huntington's Disease is a progressive neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). AMT-130 is an investigational gene therapy that utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) specifically designed to silence the HTT gene, thereby reducing the production of both mHTT and its wild-type counterpart. Given the slow progression of clinical symptoms in HD, exploratory biomarkers are crucial for providing early indications of target engagement and therapeutic effect. This guide focuses on the key exploratory biomarkers being assessed in the AMT-130 clinical trials: cerebrospinal fluid (CSF) neurofilament light chain (NfL) and mutant huntingtin protein (mHTT).

Quantitative Biomarker Data from AMT-130 Clinical Trials

The following tables summarize the key quantitative findings for exploratory biomarkers from the Phase I/II clinical trials of AMT-130 (NCT04120493 and NCT05243017).

Table 1: Change in Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NfL) Levels

| Treatment Group | Timepoint | Mean Change from Baseline |

| High-Dose AMT-130 | 36 Months | -8.2%[1][2][3][4] |

| Low-Dose AMT-130 | 24 Months | -12.9%[5] |

NfL is a marker of neuro-axonal damage, and a reduction from baseline is considered a favorable outcome.

Table 2: Change in Cerebrospinal Fluid (CSF) Mutant Huntingtin Protein (mHTT) Levels

| Treatment Group | Timepoint | Mean Reduction in Evaluable Patients |

| Low-Dose AMT-130 | 12 Months | -53.8%[6] |

| Low-Dose AMT-130 | 24 Months | -8.1%[5] |

| High-Dose AMT-130 | 12 Months | Variable, with some patients showing reductions below baseline[5] |

mHTT is the direct target of AMT-130, and its reduction in CSF is a key indicator of target engagement.

Experimental Protocols

Measurement of Neurofilament Light Chain (NfL) in CSF

Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA)

The concentration of NfL in CSF is quantified using a sandwich ELISA. This method utilizes two antibodies that bind to different epitopes on the NfL protein.

Detailed Protocol (based on commercially available kits): [7][8][9][10][11]

-

Sample Preparation: CSF samples are thawed and diluted with a sample diluent. A typical dilution is 1:1.

-

Coating: A 96-well microplate is pre-coated with a capture antibody specific for NfL.

-

Incubation with Sample: Diluted CSF samples and standards are added to the wells and incubated for 1-2 hours at room temperature with agitation. During this time, NfL present in the sample binds to the capture antibody.

-

Washing: The plate is washed multiple times with a wash buffer to remove any unbound material.

-

Incubation with Detection Antibody: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to each well and incubated for 1 hour at room temperature with agitation. This antibody binds to a different site on the captured NfL protein.

-

Washing: The plate is washed again to remove any unbound detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the detection antibody catalyzes a reaction that produces a colored product.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of NfL in the patient samples is then determined by interpolating their absorbance values on the standard curve.

Measurement of Mutant Huntingtin (mHTT) in CSF

Assay Principle: Single-Molecule Counting (SMC™) Immunoassay

Due to the low abundance of mHTT in CSF, an ultra-sensitive immunoassay platform is required. The Single-Molecule Counting (SMC™) technology allows for the detection of individual protein molecules.

Detailed Protocol (based on published methodologies): [2][3][6][12][13]

-

Sample Preparation: CSF samples are thawed and may be diluted in a specific assay buffer.

-

Antibody Conjugation: Two antibodies are used: a capture antibody (e.g., 2B7, which binds to the N-terminal region of both wild-type and mutant HTT) and a detection antibody (e.g., MW1, which is specific to the polyglutamine tract of mHTT). The capture antibody is typically biotinylated, and the detection antibody is labeled with a fluorescent dye.

-

Immuno-complex Formation: The CSF sample is incubated with the antibody pair to allow for the formation of a sandwich immuno-complex (capture antibody - mHTT - detection antibody).

-

Capture on Magnetic Beads: Streptavidin-coated magnetic beads are added to the mixture. The biotinylated capture antibody binds to the streptavidin on the beads, immobilizing the immuno-complexes.

-

Washing: The beads are washed to remove unbound components.

-

Elution and Detection: The fluorescently labeled detection antibodies are eluted and transferred to a microplate.

-

Single-Molecule Detection: The plate is loaded into an SMC™ instrument. The instrument uses a laser to excite the fluorescent dye on the detection antibodies as they pass through a small interrogation volume. The instrument counts the individual photons emitted, allowing for the quantification of mHTT concentration with high sensitivity.

-

Data Analysis: The concentration of mHTT in the CSF samples is determined by comparing the photon counts to a standard curve generated with a recombinant mHTT protein of a known concentration.

Visualizing the Mechanism of Action and Experimental Workflow

AMT-130 Mechanism of Action

The following diagram illustrates the proposed mechanism of action for AMT-130 in reducing huntingtin protein expression.

Caption: AMT-130 mechanism of action in a target neuron.

Experimental Workflow for Biomarker Analysis

The following diagram outlines the general workflow for the analysis of CSF biomarkers in the AMT-130 clinical trials.

Caption: Workflow for CSF biomarker analysis.

Conclusion

The exploratory biomarkers, CSF NfL and mHTT, are providing valuable insights into the biological activity of AMT-130 in patients with Huntington's Disease. The quantitative data gathered from the ongoing clinical trials, supported by robust and sensitive analytical methods, are crucial for understanding the dose-response relationship and the potential for AMT-130 to modify the course of the disease. Continued monitoring of these and other exploratory biomarkers will be essential in the further development of this promising gene therapy.

References

- 1. Proof-of-Concept Study with AMT-130 in Adults with Early Manifest Huntington’s Disease | Memory and Aging Center [memory.ucsf.edu]

- 2. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sketchviz.com [sketchviz.com]

- 5. neurologylive.com [neurologylive.com]

- 6. scispace.com [scispace.com]

- 7. ibl-international.com [ibl-international.com]

- 8. ibl-international.com [ibl-international.com]

- 9. ibl-america.com [ibl-america.com]

- 10. cloud-clone.com [cloud-clone.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. ehdn.org [ehdn.org]

- 13. medrxiv.org [medrxiv.org]

Methodological & Application

Application Notes and Protocols: AMT-130 Stereotactic Neurosurgical Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMT-130 is an investigational adeno-associated virus serotype 5 (AAV5)-based gene therapy designed for the treatment of Huntington's disease (HD). It is administered as a one-time, bilateral, stereotactic neurosurgical procedure directly into the striatum (caudate and putamen).[1][2][3][4][5][6][7][8] The therapeutic goal is to deliver a microRNA (miRNA) that non-selectively lowers the production of the huntingtin protein (HTT), including the mutant form (mHTT) that causes HD. This document outlines the key aspects of the stereotactic neurosurgical delivery protocol for AMT-130 as gathered from publicly available clinical trial information.

Quantitative Data Summary

The following tables summarize the available quantitative data from the AMT-130 clinical trials. It is important to note that precise infusion parameters for the human trials, such as total volume and infusion rates, are not fully detailed in the public domain. Preclinical data is provided for reference.

Table 1: AMT-130 Clinical Trial Cohorts and Dosage

| Cohort | Dose Level | Vector Genomes (vg) per Patient | Number of Participants (U.S. Study) |

| 1 | Low Dose | 6 x 1012 | 6 treated, 4 control (sham surgery) |

| 2 | High Dose | 6 x 1013 | 10 treated, 6 control (sham surgery) |

| 3 | Low and High Dose with Immunosuppression | 6 x 1012 or 6 x 1013 | Up to 12 |

Data compiled from multiple sources detailing the U.S. Phase I/II clinical trial (NCT04120493).[6][7][8][9]

Table 2: Preclinical Infusion Parameters (for reference)

| Parameter | Value | Species |

| Total Infusion Volume | 400 µL (4 x 100 µL) per striatum | Non-Human Primate |

| Infusion Method | Real-time MRI-guided convection-enhanced delivery | Non-Human Primate |

This data is from preclinical studies and may not directly reflect the parameters used in human clinical trials.

Experimental Protocols

The following is a generalized protocol for the stereotactic neurosurgical delivery of AMT-130, based on available information. This protocol is intended for informational purposes and should not be considered a substitute for a detailed clinical trial protocol.

Patient Screening and Preparation

-

Eligibility Criteria: Patients with early manifest Huntington's disease are enrolled based on specific inclusion and exclusion criteria as defined in the clinical trial protocol (NCT04120493).[5] This includes genetic confirmation of the HD mutation.

-

Informed Consent: All participants provide written informed consent.

-

Pre-operative Assessments: A comprehensive series of assessments are performed, including neurological examinations, MRI brain scans, and blood tests.

-

Immunosuppression: Some cohorts may receive a perioperative immunosuppression regimen.[7]

Stereotactic Targeting and Surgical Planning

-

MRI Acquisition: High-resolution MRI scans of the brain are acquired for surgical planning.

-

Target Identification: The caudate and putamen are identified as the target structures for infusion.

-

Trajectory Planning: Surgical planning software is used to determine the optimal and safe trajectories for the delivery cannulas to reach the target locations bilaterally, avoiding critical structures such as blood vessels.

Neurosurgical Delivery Procedure

-

Anesthesia: The procedure is performed under general anesthesia.

-

Stereotactic Frame Application: A stereotactic head frame is affixed to the patient's head to ensure precise targeting.

-

Craniotomy: Two to six small burr holes are drilled through the skull at the planned entry points.

-

Durotomy: The dura mater is opened to expose the brain surface.

-

Cannula Placement: Using MRI guidance, micro-catheters are stereotactically inserted into the caudate and putamen.

-

Convection-Enhanced Delivery (CED): AMT-130 is infused directly into the brain tissue using a controlled-rate infusion pump. CED utilizes a pressure gradient to enhance the distribution of the therapeutic agent within the brain parenchyma.

-

Infusion Monitoring: The infusion is monitored in real-time, potentially using co-infused imaging agents visible on MRI, to confirm accurate delivery to the target regions.

-

Closure: Following the infusion, the cannulas are withdrawn, and the burr holes and scalp incisions are closed.

Post-operative Care and Follow-up

-

Immediate Post-operative Monitoring: Patients are closely monitored in a post-anesthesia care unit and subsequently in a hospital setting for any neurological changes or adverse events.

-

Post-operative Imaging: MRI scans are performed to assess the brain for any procedure-related changes.

-

Long-term Follow-up: Patients undergo a long-term follow-up schedule that includes regular clinical assessments, neurological and cognitive evaluations, and biomarker analysis through lumbar punctures and blood draws for up to five years.

Sham Surgery Protocol (Control Group)

-

Procedure: Participants in the control group undergo an imitation surgery.

-

Anesthesia: The procedure is performed under general anesthesia.

-

Incision and Burr Holes: Small, superficial holes are drilled into the surface of the skull.

-

No Infusion: No dural penetration or infusion of AMT-130 occurs.

-

Post-operative Care: The post-operative care and follow-up schedule are identical to the treatment group to maintain the blind.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Workflow for AMT-130 Stereotactic Neurosurgical Delivery.

Caption: AMT-130 Mechanism of Action in a Striatal Neuron.

References

- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 2. huntington-disease.org [huntington-disease.org]

- 3. uniQure Announces Alignment with FDA on Key Elements of Accelerated Approval Pathway for AMT-130 in Huntington’s Disease | uniqure BV [uniqure.gcs-web.com]

- 4. uniQure Announces Positive Topline Results from Pivotal [globenewswire.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. uniqure.gcs-web.com [uniqure.gcs-web.com]

- 7. hdsa.org [hdsa.org]

- 8. uniQure Provides Regulatory Update on AMT-130 for Huntington’s Disease - BioSpace [biospace.com]

- 9. hdsa.org [hdsa.org]

Application Notes and Protocols for the Clinical Trial Design of AMT-130 Phase I/II Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for the Phase I/II studies of AMT-130, a gene therapy for Huntington's Disease (HD). The protocols outlined below are based on information from the multi-center, dose-escalating studies designed to evaluate the safety, tolerability, and efficacy of this novel treatment.

Study Design and Objectives

The Phase I/II clinical program for AMT-130 consists of two multi-center, dose-escalating studies in the U.S. and Europe. The trials were designed as randomized, double-blind, and sham-controlled to assess the safety and proof-of-concept of AMT-130 in adults with early manifest HD.[1][2]

The primary objective is to evaluate the safety and tolerability of a one-time administration of AMT-130. Secondary and exploratory objectives include assessing the impact of AMT-130 on disease progression, as measured by clinical endpoints and biomarkers.

Patient Population and Dosing Cohorts

A total of 26 participants were enrolled in the U.S. study, with 16 receiving AMT-130 and 10 undergoing a sham procedure. The European study enrolled 13 patients. Participants were randomized into two main dosing cohorts:

-

Low-Dose Cohort: Received a single administration of 6x10¹² vector genomes of AMT-130.[3]

-

High-Dose Cohort: Received a single administration of 6x10¹³ vector genomes of AMT-130.[3][4]

A third cohort was later enrolled to investigate an optimized immunosuppression regimen with both doses.

Inclusion and Exclusion Criteria

Table 1: Key Inclusion and Exclusion Criteria for AMT-130 Phase I/II Studies

| Criteria | Details |

| Inclusion | |

| Age | 25 to 65 years.[1][5] |

| Diagnosis | Definitive clinical diagnosis of early manifest Huntington's Disease.[1] |

| Genetic Confirmation | ≥40 CAG repeats in the huntingtin gene.[5][6] |

| Functional Status | Unified Huntington's Disease Rating Scale (UHDRS) Total Functional Capacity (TFC) score of 9 to 13.[1][7] |

| Exclusion | |

| Prior Treatment | History of gene therapy, antisense oligonucleotides, or other experimental brain surgery.[1][5] |

| Medical Conditions | Presence of other significant neurologic comorbid disorders or contraindications to MRI or lumbar puncture.[1] |

| Concomitant Medications | Unstable doses of HD-related medications for 3 months prior to screening.[5] |

Experimental Protocols

AMT-130 Administration Protocol

AMT-130 is administered as a one-time dose directly to the brain.

Protocol:

-

Anesthesia: The patient is placed under general anesthesia.

-

Surgical Procedure: Two to six small holes are drilled into the skull.

-

MRI-Guided Delivery: Using MRI-guided, convection-enhanced stereotactic neurosurgical delivery, a micro-catheter is used to infuse AMT-130 directly into the striatum (caudate and putamen).[2][3]

-

Sham Procedure: For the control group, small, superficial holes were drilled into the surface of the skull under general anesthesia, but no AMT-130 was administered.

Clinical Outcome Assessments

The cUHDRS is the primary endpoint for assessing disease progression and is a composite of four individual scales.[8][9][10]

Protocol:

-

Total Functional Capacity (TFC): Assesses the patient's ability in five key areas: occupation, finances, domestic chores, activities of daily living, and level of care required.[11][12] Scores range from 0-13, with higher scores indicating better function.[12]

-

Total Motor Score (TMS): A clinician-rated assessment of motor symptoms including chorea, dystonia, and bradykinesia.[10]

-

Symbol Digit Modalities Test (SDMT): A cognitive test that measures attention, processing speed, and working memory.[10][13]

-

Stroop Word Reading Test (SWRT): Assesses cognitive flexibility and executive function.[10]

-

Calculation: The individual scores are combined using a specific formula to generate the composite cUHDRS score.[8]

The TFC is a key secondary endpoint and a component of the cUHDRS.

Protocol:

The TFC is administered via a structured interview with the patient and caregiver. The interviewer rates the patient's functional capacity across the five domains mentioned above.

Biomarker Analysis

Cerebrospinal fluid (CSF) samples are collected via lumbar puncture at specified time points throughout the study.

Protocol:

-

Sample Preparation: CSF samples are processed and stored according to standard laboratory procedures.

-

Immunoassay: An ultrasensitive single-molecule counting (SMC) immunoassay is used to quantify the levels of mHTT.[14][15] This assay demonstrates high specificity for mHTT with a femtomolar detection threshold.[14][15]

-

Data Analysis: The concentration of mHTT in the CSF is determined and analyzed for changes from baseline.

Protocol:

-

Sample Preparation: CSF samples are prepared for analysis.

-

Immunoassay: The Simoa® NF-light® Advantage Kit is utilized on a Simoa HDx analyzer to measure NfL concentrations.[16] Samples are typically diluted 100-fold.[16]

-

Data Analysis: NfL levels are quantified and monitored as a biomarker of neuroaxonal injury.[17]

Summary of Quantitative Data

The following tables summarize key quantitative data from the AMT-130 Phase I/II studies.

Table 2: Baseline Characteristics of the Low-Dose Cohort (U.S. Study) [18]

| Characteristic | Value |

| Number of Patients | 10 |

| CAG Repeats | 40-44 |

| Baseline TFC Score | 10-13 |

| Baseline TMS | 7-23 |

| Age Range (years) | 34-58 |

| Sex | 4 Male, 6 Female |

Table 3: 36-Month Efficacy Results for High-Dose AMT-130 vs. External Control

| Endpoint | AMT-130 High-Dose (Mean Change from Baseline) | Propensity Score-Matched External Control (Mean Change from Baseline) | Disease Progression Slowing (%) | p-value |

| cUHDRS | -0.38 | -1.52 | 75% | 0.003 |

| TFC | N/A | N/A | 60% | 0.033 |

Table 4: Biomarker Data Highlights

| Biomarker | Observation |

| CSF mHTT | A mean reduction of 53.8% was observed at 12 months in evaluable patients treated with the low dose of AMT-130.[19] |

| CSF NfL | Mean CSF NfL levels for the low-dose cohort were below baseline at 30 months.[3] For the high-dose cohort, levels were near baseline at 18 months.[3] |

Safety and Tolerability

AMT-130 has been generally well-tolerated at both low and high doses.[3] The most common adverse events were related to the surgical procedure and were resolved.[3] No new drug-related serious adverse events have been reported since December 2022.

Conclusion

The Phase I/II clinical trials of AMT-130 have demonstrated a manageable safety profile and have met their primary and key secondary endpoints, showing a statistically significant slowing of disease progression in patients with Huntington's Disease. The data from these studies support the continued development of AMT-130 as a potential one-time gene therapy for this devastating neurodegenerative disorder.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 3. hdsa.org [hdsa.org]

- 4. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. hdsa.org [hdsa.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. neurology.org [neurology.org]

- 10. neurology.org [neurology.org]

- 11. Earliest functional declines in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total functioning capacity scale in Huntington's disease: natural course over time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 14. Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CSF neurofilament light chain profiling and quantitation in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. quanterix.com [quanterix.com]

- 18. establishment-of-neurofilament-light-chain-simoa-assay-in-cerebrospinal-fluid-and-blood - Ask this paper | Bohrium [bohrium.com]

- 19. hdsa.org [hdsa.org]

Application Notes and Protocols for Patient Selection in AMT-130 Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the patient selection criteria, relevant experimental protocols, and the therapeutic rationale for the AMT-130 clinical trials, a gene therapy under investigation for Huntington's Disease (HD).

Introduction to AMT-130

AMT-130 is an investigational gene therapy designed to treat Huntington's Disease by slowing the progression of the disease.[1][2] It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a specially designed microRNA (miRNA) to silence the huntingtin gene (HTT).[3] This approach aims to inhibit the production of the mutant huntingtin protein (mHTT), which is the underlying cause of HD. AMT-130 is administered directly into the brain, specifically the striatum (caudate and putamen), via a one-time neurosurgical procedure.[4][5] The therapy is designed to non-selectively lower both the mutant and normal huntingtin protein.[4]

Patient Selection Criteria

The selection of appropriate candidates is critical for the safety and efficacy evaluation of AMT-130. The following tables summarize the key inclusion and exclusion criteria for the Phase I/II clinical trials conducted in the United States (NCT04120493) and Europe (NCT05243017).

Inclusion Criteria

| Criteria | Specification | Source(s) |

| Diagnosis | Definitive clinical diagnosis of early manifest Huntington's Disease. | [4] |

| Age | 25 to 65 years. | [3][4][6] |

| Genetic Confirmation | HTT gene expansion with ≥40 CAG repeats. | [4][6][7] |

| Disease Stage (UHDRS Total Functional Capacity) | TFC score of 9 to 13 (for specific cohorts). | [3] |

| TFC score of ≥11 (for other cohorts). | [3][5] | |

| Diagnostic Confidence Level (DCL) | DCL of 4, or DCL of 3 with additional cognitive or multidimensional manifest symptoms. | [3][5] |

| MRI Volumetric Requirements (per hemisphere) | Putamen volume ≥2.5 cm³. | [5] |

| Caudate volume ≥2.0 cm³. | [5] | |

| Medication Stability | Stable dosage of all HD-related concomitant medications for at least 3 months prior to screening. | [6] |

| Informed Consent | Able and willing to provide written informed consent. | [3][6] |

| Contraception | Females of childbearing potential and sexually mature males must use a highly effective method of birth control. | [5] |

Exclusion Criteria

| Category | Specific Criteria | Source(s) |

| Prior/Concurrent Treatments | Receipt of any experimental agent within 60 days or five half-lives prior to screening. | [3][5][6] |

| Previous exposure to gene therapy, RNA- or DNA-targeted HD agents (e.g., ASOs), cell transplantation, or other experimental brain surgery. | [3][4][5][6] | |

| Medical History | Malignancy within 5 years of screening (with exceptions for certain skin or cervical cancers). | [3][6] |

| Major medical or surgical procedure with general anesthesia within 12 weeks of screening. | [3][6] | |

| Known immunodeficiency, positive screen for HIV, Hepatitis C (antibody and RNA), or Hepatitis B (surface antigen). | [5] | |

| History of active tuberculosis or a positive tuberculosis blood test at screening. | [5] | |

| Neurological | Presence of an implanted deep brain stimulation device, ventriculoperitoneal shunt, or other CSF catheter. | [3][6] |

| Brain or spinal pathology that could interfere with AMT-130 delivery or pose a significant neurological comorbidity. | [3][6] | |

| Any contraindication to a 3.0 Tesla MRI or lumbar puncture. | [3][6] | |

| Psychiatric | Evidence of suicide risk, including a suicide attempt within the past year or recent suicidal ideation. | [3][5][6] |

| Laboratory Values | Alanine aminotransferase (ALT) >2x ULN. | [6] |

| Aspartate aminotransferase (AST) >2x ULN. | [6] | |

| Total bilirubin >2x ULN. | [6] | |

| Alkaline phosphatase (ALP) >2x ULN. | [6] | |

| Creatinine >1.5x ULN. | [6] | |

| Platelet count <100,000/mm³. | [6] | |

| Prothrombin time (PT) >1.2x ULN. | [3][6] | |

| Partial thromboplastin time (PTT) >1.2x ULN. | [3][6] | |

| Allergies/Sensitivities | Known allergy or hypersensitivity to the investigational product, related compounds, gadoteridol (MRI contrast agent), or medications in the immunosuppression regimen. | [3][5][6] |

Methodologies for Key Assessments

Accurate and standardized assessments are fundamental to the patient selection process. Below are protocols for the key evaluations cited in the clinical trial criteria.

Unified Huntington's Disease Rating Scale (UHDRS)

Objective: To provide a comprehensive and uniform assessment of the clinical features and progression of HD across motor, cognitive, behavioral, and functional domains.

Methodology: The UHDRS is administered by a trained and certified rater. It consists of several parts:

-

Motor Assessment: This section includes 31 items that evaluate aspects such as ocular movements, chorea, dystonia, gait, and bradykinesia. Each item is scored on a 5-point scale (0-4), with higher scores indicating more severe motor impairment. The Total Motor Score (TMS) ranges from 0 to 124.[8]

-

Cognitive Assessment: This battery includes tests like the Symbol Digit Modalities Test, Stroop Color and Word Test, and Verbal Fluency Test to assess cognitive functions. Higher scores generally indicate better performance.[9]

-

Behavioral Assessment: This part evaluates the frequency and severity of 11 behavioral symptoms, including depression, irritability, and obsessive-compulsive behaviors. Scores can range from 0 to 88, with higher scores reflecting more significant behavioral issues.[9]

-

Functional Assessment: This includes the Total Functional Capacity (TFC) scale, which is a critical measure for staging the disease and a key inclusion criterion. The TFC assesses the patient's ability to manage finances, perform domestic chores, and handle activities of daily living. Scores range from 0-13, with lower scores indicating reduced functional capacity.[9]

Genetic Confirmation: CAG Repeat Sizing

Objective: To confirm the genetic diagnosis of Huntington's Disease and ensure the patient meets the inclusion criterion of ≥40 CAG repeats in the HTT gene.

Methodology:

-

DNA Extraction: Genomic DNA is isolated from a patient's blood sample.

-

PCR Amplification: A polymerase chain reaction (PCR)-based method is employed. Specifically, a triplet repeat-primed PCR (TP-PCR) followed by a fluorescent fragment length assay is a common technique.[10][11]

-

Primers flanking the CAG repeat region in exon 1 of the HTT gene are used to amplify this specific DNA segment.

-

One of the primers is fluorescently labeled to allow for detection.

-

-

Fragment Analysis: The amplified PCR products are separated by size using capillary electrophoresis.[10]

-

Sizing and Interpretation: The size of the fluorescently labeled DNA fragment directly correlates with the number of CAG repeats. The number of repeats is calculated by comparing the fragment size to a known standard. An allele with 40 or more CAG repeats is considered a full-penetrance, disease-causing allele.[12]

Volumetric MRI of the Brain

Objective: To assess the structural integrity of the brain, specifically the caudate and putamen, and to ensure patients meet the volumetric inclusion criteria. Striatal atrophy is a well-established biomarker of HD progression.[13]

Methodology:

-

Image Acquisition:

-

Image Processing and Segmentation:

-

The acquired MRI data is processed using specialized software.

-

Automated or semi-automated segmentation algorithms are used to define the anatomical boundaries of the brain structures of interest, particularly the caudate and putamen.

-

-

Volume Calculation:

-

Once the structures are segmented, their volumes are calculated in cubic centimeters (cm³).

-

These calculated volumes are then compared against the thresholds specified in the inclusion criteria (Putamen ≥2.5 cm³ and Caudate ≥2.0 cm³ per side).[5]

-

Standardized protocols and quality control are crucial to minimize variability in these measurements.[14][15][16]

-

Visualized Workflows and Pathways

Patient Selection Workflow for AMT-130 Trials

References

- 1. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington’s in Landmark Trial – HDBuzz [en.hdbuzz.net]

- 2. Recent results for AMT-130: a step towards treatments that could slow Huntington’s disease – European Huntington Association [eurohuntington.org]

- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 4. AAV5-miHTT Gene Therapy Demonstrates Sustained Huntingtin Lowering and Functional Improvement in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AAV5-miHTT Gene Therapy Demonstrates Broad Distribution and Strong Human Mutant Huntingtin Lowering in a Huntington’s Disease Minipig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Assessing DNA Repair and Repeat Expansion in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Counting CAG repeats in the Huntington’s disease gene by restriction endonuclease EcoP15I cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment Scales for Patients with Advanced Huntington's Disease: Comparison of the UHDRS and UHDRS‐FAP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measures [bio-protocol.org]

- 10. Prevention Genetics [preventiongenetics.com]

- 11. Huntington Disease (HD) CAG Repeat Expansion | Test Fact Sheet [arupconsult.com]

- 12. Huntington's disease - Wikipedia [en.wikipedia.org]

- 13. imaging-cro.biospective.com [imaging-cro.biospective.com]

- 14. Recommendations to Optimize the Use of Volumetric MRI in Huntington's Disease Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recommendations to Optimize the Use of Volumetric MRI in Huntington's Disease Clinical Trials - UCL Discovery [discovery.ucl.ac.uk]

Application Notes and Protocols for Imaging Techniques in AMT-130 Delivery Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMT-130 is an investigational adeno-associated virus serotype 5 (AAV5)-based gene therapy designed to treat Huntington's disease by silencing the huntingtin gene. The therapeutic agent is delivered directly to the striatum (caudate and putamen) of the brain via a one-time neurosurgical procedure.[1] Precise and monitored delivery is critical for the safety and efficacy of this therapeutic approach. This document outlines the key imaging techniques and associated protocols used to guide and monitor the delivery of AMT-130, based on information from preclinical and clinical studies.

The primary imaging modality employed is Magnetic Resonance Imaging (MRI), which plays a crucial role in the pre-operative, intra-operative, and post-operative stages of AMT-130 administration.

Core Imaging Strategy: MRI-Guided Convection-Enhanced Delivery

AMT-130 is administered using MRI-guided, convection-enhanced stereotactic neurosurgical delivery.[1][2][3][4][5] This technique allows for the direct, targeted infusion of the gene therapy into deep brain structures over an 8 to 10-hour period, with real-time monitoring to ensure accurate placement and distribution.[6][7]

Pre-Operative Phase

Prior to the administration of AMT-130, all participants undergo comprehensive MRI assessments. These scans are essential for surgical planning and to establish a baseline for post-operative comparisons.

Key Pre-Operative Assessments:

-

Structural MRI: High-resolution 3.0 Tesla MRI is used to assess brain anatomy and ensure there are no contraindicating pathologies.[8][9]

-

Volumetric Analysis: Baseline measurements of whole brain volume, striatal region volumes (putamen and caudate), white and gray matter volume, and ventricular volume are collected.[8][9]

-

Cortical Thickness Measurement: Assessment of cortical thickness provides another baseline metric for monitoring disease progression or treatment effects.[8][9]

-

Diffusion MRI: Diffusion tensor imaging (DTI) or other diffusion-weighted sequences are used to evaluate white matter integrity.[8][9]

Intra-Operative Phase

Intra-operative MRI is a critical component of the AMT-130 administration procedure, providing real-time visualization to guide the neurosurgical intervention.

Key Intra-Operative Procedures:

-

Stereotactic Guidance: MRI is used to guide the precise placement of a micro-catheter into the target regions of the striatum (caudate and putamen).

-

Infusion Monitoring: The delivery of AMT-130 is monitored under MRI to observe the distribution and diffusion of the infusate.[6] This helps to ensure that the therapeutic agent is covering the intended target areas.

Post-Operative Phase

Post-operative imaging is conducted at multiple time points following the procedure to monitor the long-term safety and structural changes in the brain. These follow-up scans are compared to the pre-operative baseline data.

Key Post-Operative Assessments:

-

Safety Monitoring: Structural MRI is performed to identify any potential adverse findings related to the surgical procedure or the administration of AMT-130.[4]

-